Potassium hexacyanoruthenate(ii)hydrate

Catalog No.
S895809
CAS No.
339268-21-2
M.F
C6H2K4N6ORu
M. Wt
431.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium hexacyanoruthenate(ii)hydrate

CAS Number

339268-21-2

Product Name

Potassium hexacyanoruthenate(ii)hydrate

IUPAC Name

tetrapotassium;ruthenium(2+);hexacyanide;hydrate

Molecular Formula

C6H2K4N6ORu

Molecular Weight

431.6 g/mol

InChI

InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2

InChI Key

ZJQKAKIKDOERFU-UHFFFAOYSA-N

SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2]

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2]

This bright yellow crystalline solid [] is a source of ruthenium, a rare earth element. It is synthesized from other ruthenium compounds []. Potassium hexacyanoruthenate(II) hydrate is significant in scientific research due to its unique properties and diverse applications [, ].


Molecular Structure Analysis

The key feature of the molecule is the central ruthenium(II) ion (Ru²⁺) surrounded by six cyanide (CN⁻) ligands in an octahedral arrangement []. The strong covalent bonds between Ru and CN form a stable complex ion, [Ru(CN)₆]⁴⁻. This complex ion is then balanced by four potassium (K⁺) cations and water molecules (H₂O) of hydration (variable number, denoted by x) [].


Chemical Reactions Analysis

Synthesis

Potassium hexacyanoruthenate(II) hydrate can be prepared by various methods, but a common approach involves the reaction of potassium tetranitridoruthenate(II) (K₂[Ru(NO₂)₄]) with potassium cyanide (KCN) [].

Balanced equation: K₂[Ru(NO₂)₄] + 4KCN → K₄[Ru(CN)₆] + 4KNO₂ []

Decomposition

While stable under normal conditions, upon strong heating, the compound decomposes, releasing toxic fumes including hydrogen cyanide (HCN) and nitrogen oxides (NOx) [].

Other Reactions

Potassium hexacyanoruthenate(II) hydrate participates in various reactions due to the versatile [Ru(CN)₆]⁴⁻ complex. It can act as a Lewis acid or undergo redox reactions depending on the reaction conditions [].


Physical And Chemical Properties Analysis

  • Melting Point: Decomposes above 300°C [].
  • Boiling Point: Not applicable, decomposes before boiling.
  • Solubility: Soluble in water, slightly soluble in ethanol [].
  • Stability: Stable under normal conditions, decomposes upon strong heating [].

Mechanism of Action (Not Applicable)

Potassium hexacyanoruthenate(II) hydrate is not directly involved in biological systems and doesn't have a specific mechanism of action in that context.

Potassium hexacyanoruthenate(II) hydrate is considered moderately toxic upon ingestion or inhalation []. It can irritate skin and eyes. Exposure to the decomposition products (HCN and NOx) is particularly hazardous [].

Source of Ruthenium

Potassium hexacyanoruthenate(II) hydrate is a valuable source of ruthenium (Ru), a rare earth element. Due to its relatively simple structure and good solubility in water, it can be easily processed to extract high-purity ruthenium for further research purposes. This extracted ruthenium can then be used in various catalytic applications, material science studies, and development of novel functional molecules [].

Here are some examples of scientific research where potassium hexacyanoruthenate(II) hydrate serves as a ruthenium source:

  • Development of Ruthenium-Based Catalysts: Ruthenium is a prized element for its catalytic properties. Researchers can convert potassium hexacyanoruthenate(II) hydrate into various ruthenium catalysts for applications in organic synthesis, hydrogen production, and environmental remediation [, ].

Studies on Electron Transfer Processes

Potassium hexacyanoruthenate(II) hydrate, existing in both +2 and +3 oxidation states for ruthenium, makes it a suitable model compound for studying electron transfer processes. Scientists can investigate the kinetics and thermodynamics of electron transfer reactions using this compound due to its well-defined structure and redox properties [].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

431.788175 g/mol

Monoisotopic Mass

431.788175 g/mol

Heavy Atom Count

18

GHS Hazard Statements

H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2024-04-14

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